

An In-depth Technical Guide to the Physicochemical Properties of 1-(Bromomethyl)adamantane

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Compound of Interest

Compound Name: 1-(Bromomethyl)adamantane

Cat. No.: B088627

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Introduction

1-(Bromomethyl)adamantane is a key synthetic intermediate characterized by a rigid and sterically hindered adamantane cage appended with a reactive bromomethyl group. This unique structural motif makes it a valuable building block in medicinal chemistry and materials science, offering a route to novel compounds with potential applications in drug development. The adamantane moiety can impart favorable properties such as high lipophilicity, metabolic stability, and a three-dimensional structure that can facilitate specific interactions with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of **1-(bromomethyl)adamantane**, detailed experimental protocols, and relevant spectral data to support its use in research and development.

Physicochemical Properties

The physicochemical properties of **1-(bromomethyl)adamantane** are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	14651-42-4	[1][2][3]
Molecular Formula	C ₁₁ H ₁₇ Br	[1][2][4]
Molecular Weight	229.16 g/mol	[2][3][4]
Appearance	Pale yellow soft plates or solid	[3][5]
Melting Point	30-45 °C	[3][6][7]
Boiling Point	226 °C	[6]
Solubility	Soluble in organic solvents such as dimethylformamide (DMF), petroleum ether, and ethyl acetate. Insoluble in water.	[5][8]

Table 2: Spectroscopic Data

Technique	Key Features and Expected Observations
^1H NMR	The proton NMR spectrum is expected to show characteristic signals for the adamantane cage protons, typically appearing as broad multiplets in the region of 1.5-2.0 ppm. A distinct singlet corresponding to the two protons of the bromomethyl ($-\text{CH}_2\text{Br}$) group would be observed further downfield, likely in the range of 3.2-3.5 ppm, due to the deshielding effect of the adjacent bromine atom.
^{13}C NMR	The carbon NMR spectrum will exhibit signals corresponding to the adamantane cage and the bromomethyl carbon. The adamantane carbons will appear in the aliphatic region (approx. 28-40 ppm). The carbon of the bromomethyl group is expected to be significantly shifted downfield to approximately 45-55 ppm due to the electronegativity of the bromine atom.
FTIR	The infrared spectrum will be dominated by C-H stretching and bending vibrations of the adamantane core. Characteristic C-H stretching bands are expected around $2850\text{--}2950\text{ cm}^{-1}$. The C-Br stretching vibration is typically observed in the fingerprint region, usually between $500\text{ and }600\text{ cm}^{-1}$.
Mass Spectrometry (EI)	The electron ionization mass spectrum is expected to show a molecular ion peak (M^+) and an $\text{M}+2$ peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural abundance of the ^{79}Br and ^{81}Br isotopes. A prominent fragmentation pathway would be the loss of a bromine radical to form a stable adamantylmethyl cation. Further fragmentation of the adamantane cage is also expected.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **1-(bromomethyl)adamantane** are provided below.

Synthesis of 1-(Bromomethyl)adamantane from 1-Adamantylmethanol

This protocol is adapted from a literature procedure and outlines the synthesis via bromination of 1-adamantylmethanol.[5]

Materials:

- 1-Adamantylmethanol
- Zinc bromide (ZnBr_2)
- Azeotropic hydrobromic acid (48%)
- Hexane
- Diethyl ether
- 10% Sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- A mixture of 1-adamantylmethanol (23.3 g, 0.14 mol), zinc bromide (80.7 g, 0.36 mol), and azeotropic hydrobromic acid (412 cm³) is refluxed.
- The reaction progress is monitored by gas chromatography (GC) until the starting alcohol is completely consumed.

- Upon completion, the reaction mixture is cooled to room temperature and extracted with a 1:1 (v/v) mixture of hexane and diethyl ether.
- The combined organic layers are washed successively with 10% sodium bicarbonate solution and brine.
- The organic layer is then dried over anhydrous sodium sulfate.
- The solvent is removed by evaporation under reduced pressure to yield the crude product.
- The crude **1-(bromomethyl)adamantane** can be further purified by recrystallization from a suitable solvent such as methanol or by sublimation.^[5]

Determination of Melting Point

This is a standard protocol for determining the melting point of a solid organic compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

- A small amount of dry **1-(bromomethyl)adamantane** is finely powdered using a mortar and pestle.
- The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube, to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rate of 10-20 °C per minute initially to determine an approximate melting range.

- The determination is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point

A standard distillation method can be used to determine the boiling point.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Calibrated thermometer
- Heating mantle
- Boiling chips

Procedure:

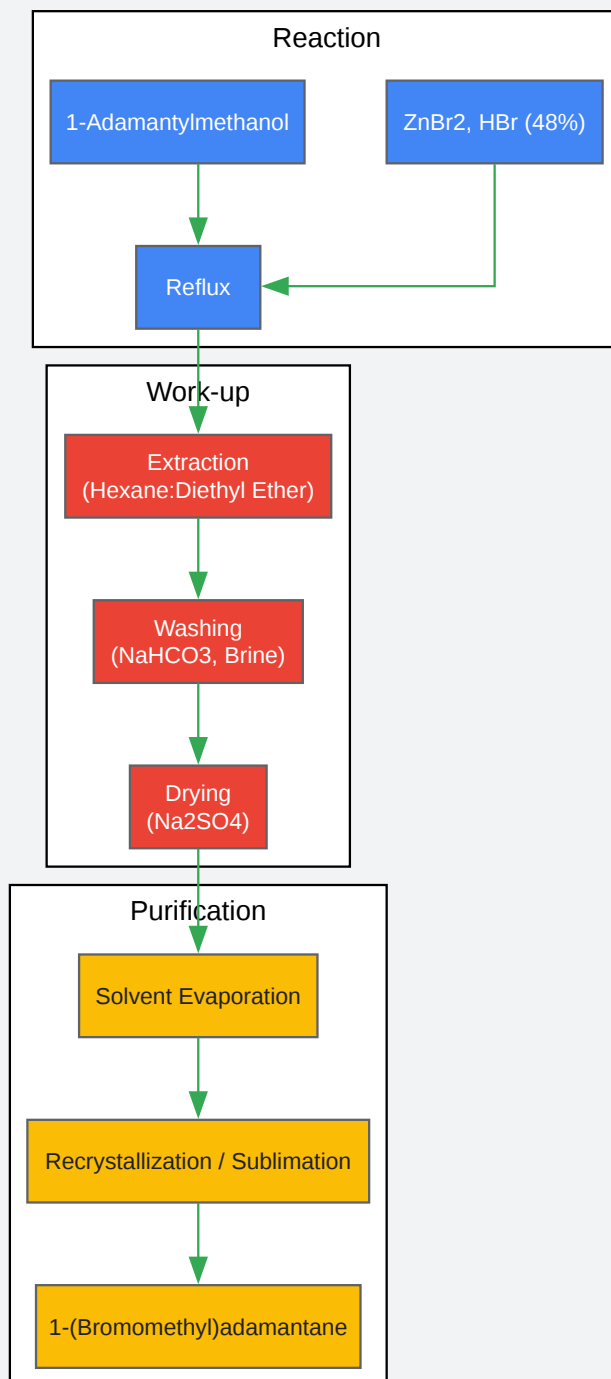
- A sample of **1-(bromomethyl)adamantane** is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
- The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask.
- The flask is heated gently with a heating mantle.
- The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

Visualizations

Synthesis Workflow

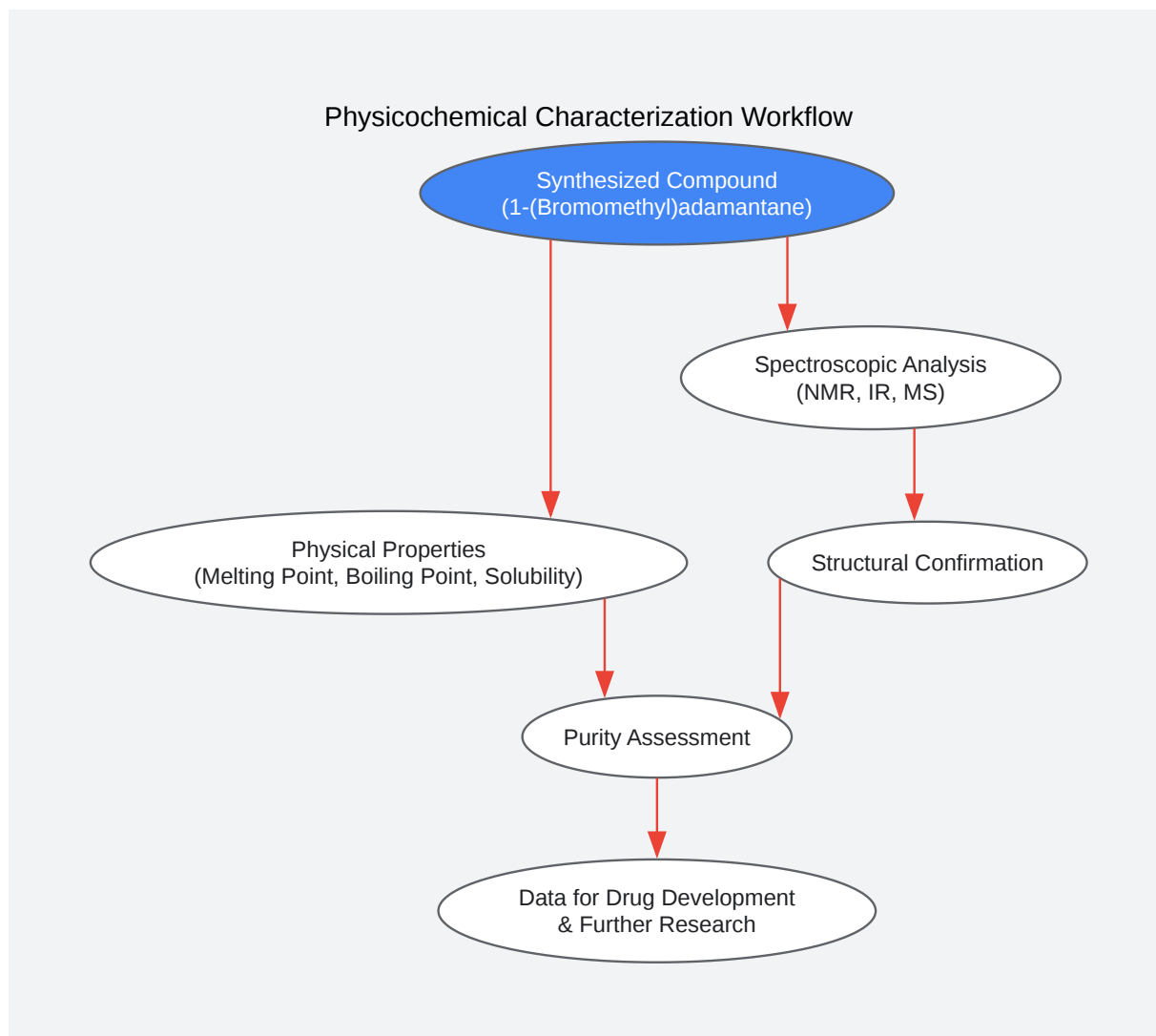
The following diagram illustrates the key steps in the synthesis of **1-(bromomethyl)adamantane** from 1-adamantylmethanol.

Synthesis of 1-(Bromomethyl)adamantane

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **1-(bromomethyl)adamantane**.

Logical Relationship of Physicochemical Characterization

This diagram illustrates the logical flow of characterizing a synthesized chemical compound like **1-(bromomethyl)adamantane**.



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Caption: Logical workflow for physicochemical characterization.

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